2,2,3,3,4,4,4-Heptafluorobutyl methacrylate (HFBMA) is a fluorinated methacrylate monomer commonly used in polymer chemistry. It is valued for its ability to impart hydrophobicity, oleophobicity, and low surface energy to polymers. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]
2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate is a highly fluorinated organic compound with the molecular formula and a molecular weight of 292.12 g/mol. This compound is notable for its unique structure and properties, making it valuable in various scientific applications, particularly in organic synthesis and materials chemistry. The trifluoromethanesulfonate group enhances its reactivity and stability, which are essential for its use as a reagent in chemical reactions.
2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate can be sourced from chemical suppliers specializing in fluorinated compounds. It is classified as a sulfonate ester and belongs to the broader category of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms, which impart unique physical and chemical properties that are not found in their non-fluorinated counterparts.
Methods of Synthesis
The synthesis of 2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate typically involves the reaction of heptafluorobutyl alcohol with trifluoromethanesulfonyl chloride. The reaction is generally carried out under anhydrous conditions to prevent hydrolysis and ensure a high yield of the desired product.
Technical Details
Structure
The molecular structure of 2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate features a heptafluorobutyl group attached to a trifluoromethanesulfonate moiety. The presence of multiple fluorine atoms contributes to its high electronegativity and unique steric properties.
Data
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate can undergo several types of chemical reactions:
Technical Details
The mechanism of action for 2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate involves its interaction with nucleophiles. The presence of fluorine atoms increases the electrophilicity of the compound:
Physical Properties
Chemical Properties
2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate has several scientific uses:
The primary synthetic route to 2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate involves nucleophilic triflation of the corresponding fluorinated alcohol precursor. In this reaction, heptafluorobutanol (CF₃(CF₂)₂CH₂OH) reacts with trifluoromethanesulfonic anhydride (Tf₂O) or triflyl chloride (TfCl) to yield the target ester. The reaction mechanism proceeds through a classical nucleophilic acyl substitution pathway, where the hydroxyl oxygen of the alcohol attacks the electrophilic sulfur center in the triflating agent. This forms a highly reactive intermediate that eliminates a triflate anion (when using Tf₂O) or chloride (when using TfCl) to produce the alkyl triflate ester [1] [9].
The nucleophilicity of heptafluorobutanol is significantly reduced compared to non-fluorinated alcohols due to the strong electron-withdrawing nature of the perfluorinated chain. This electronic effect necessitates careful control of reaction conditions to achieve high yields while minimizing side reactions. The electron-deficient environment surrounding the hydroxyl group decreases its nucleophilicity but simultaneously increases the electrophilicity of the resulting triflate ester, making it an exceptionally reactive alkylating agent [1] [9]. This high reactivity presents challenges in isolation and purification, often requiring low-temperature operations and inert atmosphere handling to prevent hydrolysis or solvolysis.
Table 1: Characteristics of Nucleophilic Triflation Reagents
Triflating Agent | Formula | Reaction By-product | Relative Reactivity |
---|---|---|---|
Trifluoromethanesulfonic anhydride | (CF₃SO₂)₂O | CF₃SO₃H | High |
Triflyl chloride | CF₃SO₂Cl | HCl | Moderate |
N-Phenyltriflimide | C₆H₅N(SO₂CF₃)₂ | C₆H₅NSO₂CF₃ | Low/Mild |
To enhance reaction efficiency and mitigate the low nucleophilicity of heptafluorobutanol, catalyst-mediated esterification techniques employing organic bases have been developed. Pyridine and triethylamine are particularly effective catalysts in these reactions, functioning as both acid scavengers and nucleophilic catalysts. The mechanism involves initial formation of a pyridinium or triethylammonium triflate species when the base reacts with the triflating agent. This activated complex subsequently undergoes nucleophilic attack by the fluorinated alcohol, displacing the pyridine or triethylamine and forming the desired heptafluorobutyl triflate [1] [4].
The catalytic cycle significantly accelerates the reaction rate by providing a lower-energy pathway compared to direct nucleophilic substitution. Steric considerations are paramount in base selection; pyridine offers superior catalytic efficiency for less sterically hindered alcohols, while bulkier bases like 2,6-lutidine may be employed when selective triflation is required in polyfunctional molecules. The reaction typically proceeds at temperatures between -20°C to 25°C in anhydrous aprotic solvents to prevent decomposition of the highly electrophilic triflate product. Catalyst loading generally ranges from 1.0 to 1.5 equivalents relative to the alcohol substrate, with higher loadings potentially leading to increased formation of triflate salts as by-products [4] [9].
Table 2: Comparison of Base Catalysts in Triflate Ester Synthesis
Base Catalyst | Structure | Relative Rate Enhancement | By-product Formation | Optimal Temperature Range |
---|---|---|---|---|
Pyridine | C₅H₅N | High | Moderate | -10°C to 25°C |
Triethylamine | (CH₃CH₂)₃N | High | High (tertiary amine salts) | -20°C to 0°C |
2,6-Lutidine | 2,6-(CH₃)₂C₅H₃N | Moderate | Low | 0°C to 30°C |
Dimethylaminopyridine (DMAP) | (CH₃)₂NC₅H₄N | Very High | Moderate | -30°C to 10°C |
Solvent selection critically influences the efficiency of heptafluorobutyl triflate synthesis through multiple mechanistic pathways. Dichloromethane (DCM) and hexane represent contrasting solvent environments that profoundly impact reaction kinetics and product stability. DCM, with its moderate polarity (dielectric constant ε = 8.9) and Lewis basic character, effectively solvates the ionic intermediates and transition states involved in the triflation reaction. This solvation stabilizes charged species, lowering the activation energy for the rate-determining step and accelerating the reaction rate. However, this same solvation capability increases the risk of product decomposition through solvolysis, as the electrophilic triflate ester can react with residual water or the solvent itself [3] [5] [7].
In contrast, hexane (ε = 1.9) provides a non-polar environment that poorly solvates ionic species but offers superior product stability. The lack of solvation results in higher activation barriers and consequently slower reaction rates. However, the apolar environment minimizes nucleophilic attack on the product, reducing decomposition pathways. Systematic solvent screening studies have demonstrated that DCM typically provides higher initial reaction rates (approximately 3-5 times faster than hexane at 0°C), while hexane affords better product stability during prolonged reactions or storage. Mixed solvent systems have been explored to balance these competing factors, with hexane/DCM mixtures (3:1 v/v) showing promise in maintaining reasonable reaction rates while enhancing product stability [5] [7] [10].
Solvent viscosity further influences mass transfer limitations, particularly relevant in scaling up the synthesis. The lower viscosity of hexane (0.31 cP at 20°C) compared to DCM (0.44 cP) facilitates more efficient mixing and heat transfer in large-scale reactors, potentially offsetting its slower intrinsic reaction rate through improved process engineering [5] [10].
Translating laboratory synthesis of 2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate to industrial production presents multifaceted scalability challenges. The extreme moisture sensitivity of both reagents and products necessitates rigorously anhydrous conditions throughout the process, requiring specialized equipment for large-scale operations. Industrial implementation typically employs jacketed reactors with advanced moisture control systems, inert gas blanketing, and molecular sieve drying tubes on all vapor vents. The high electrophilicity of the triflate ester creates significant material compatibility concerns, particularly with elastomeric seals and gaskets that may undergo rapid degradation upon exposure. Perfluorinated elastomers or specialized fluoropolymer-lined equipment is often required to prevent contamination and equipment failure [2] [8] [9].
Product isolation and purification present additional hurdles at scale. The compound decomposes at temperatures above 150°C, precluding conventional distillation purification. Industrial processes instead utilize direct crystallization from reaction mixtures or short-path distillation under high vacuum. The commercial product typically has a purity specification of ≥97%, with major impurities including residual heptafluorobutanol (≤1.5%), triflic acid (≤0.8%), and hydrolysis products [2] [8]. Quality control relies heavily on ¹⁹F NMR spectroscopy due to the compound's limited UV chromophore and thermal instability in gas chromatographic systems.
Economic constraints further complicate scale-up. The high cost of both heptafluorobutanol and triflating reagents necessitates optimized atom economy and high conversion rates. Current industrial processes achieve approximately 85-92% isolated yields in multi-kilogram batches, with catalyst recycling and solvent recovery systems essential for economic viability. Supply chain limitations for specialized fluorinated precursors create additional vulnerabilities in production planning, with lead times for heptafluorobutanol often exceeding six months for pharmaceutical-grade material [2] [8] [9].
Table 3: Industrial Production Specifications and Parameters
Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
---|---|---|---|
Batch Size | 1-100 g | 0.5-5 kg | 10-50 kg |
Reaction Vessel | Glass flask | Glass-lined steel | Hastelloy C-276 or fluoropolymer-lined |
Temperature Control | Cryogenic bath | Jacketed reactor ±2°C | Cascade-controlled jacketed reactor ±0.5°C |
Moisture Control | Nitrogen flow, molecular sieves | Purged inert gas system, <50 ppm H₂O | Closed-loop drying system, <10 ppm H₂O |
Typical Yield | 70-85% | 75-88% | 85-92% |
Purity Specification | >95% | >96% | ≥97% |
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